molecular formula C30H37Cl2N B12825514 5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline

5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline

Cat. No.: B12825514
M. Wt: 482.5 g/mol
InChI Key: YKGRODBZKHTULV-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline is an organic compound characterized by the presence of tert-butyl groups and dichloroaniline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline typically involves the reaction of 2,3-dichloroaniline with tert-butyl-substituted phenyl groups under specific conditions. One common method involves the use of tert-butylphenylboronic acid in a Suzuki-Miyaura coupling reaction . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like isopropanol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline is unique due to the presence of both tert-butyl and dichloroaniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C30H37Cl2N

Molecular Weight

482.5 g/mol

IUPAC Name

5-tert-butyl-N,N-bis(4-tert-butylphenyl)-2,3-dichloroaniline

InChI

InChI=1S/C30H37Cl2N/c1-28(2,3)20-10-14-23(15-11-20)33(24-16-12-21(13-17-24)29(4,5)6)26-19-22(30(7,8)9)18-25(31)27(26)32/h10-19H,1-9H3

InChI Key

YKGRODBZKHTULV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=C(C(=CC(=C3)C(C)(C)C)Cl)Cl

Origin of Product

United States

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